N,1-dimethylpyrazol-4-amine

GPCR Pharmacology Histamine H3 Receptor CNS Drug Discovery

Researchers needing distinct 4-aminopyrazole scaffolds for SAR studies face inconsistent biological data when using non-methylated analogs. N,1-Dimethylpyrazol-4-amine (CAS 948572-94-9) solves this with precise N-methylation at the exocyclic amine. - **Critical Differentiation:** N-methylated secondary amine vs. primary amine analog (CAS 69843-13-6)-alters nucleophilicity, H-bonding, and lipophilicity for reproducible kinase/H3R assay outcomes. - **Validated Utility:** H3R Kd = 1.35 nM (23-fold selective over H4R); JAK inhibitor scaffold (IC50s down to 39 nM). - **Supply Options:** Free base and dihydrochloride salt (MW 184.06, mp 160-170°C) for enhanced solubility and precise handling.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 948572-94-9
Cat. No. B3043893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethylpyrazol-4-amine
CAS948572-94-9
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCNC1=CN(N=C1)C
InChIInChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3
InChIKeyVUVUCWXFEBDWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Dimethylpyrazol-4-amine Structure & Procurement


N,1-Dimethylpyrazol-4-amine (CAS 948572-94-9) is a C5H9N3 heterocyclic building block with a molecular weight of 111.15 g/mol, characterized by a pyrazole ring bearing a methyl group at the 1-position and a methylamino (-NHCH3) substituent at the 4-position [1]. The compound is a specific member of the 4-aminopyrazole family, distinct from the parent primary amine 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6) which lacks N-methylation . This scaffold serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules [2]. The compound is commercially available as the free base and as the dihydrochloride salt (C5H11Cl2N3, MW 184.06) , with typical purities of 95-98% from multiple suppliers.

1

Scaffold

N-methylated 4-aminopyrazole building block for kinase inhibitor and GPCR ligand synthesis

2

Form Selection

Available as free base and dihydrochloride salt to support aqueous or organic-phase workflows

3

Research Context

Supports histamine receptor binding studies and JAK-STAT pathway inhibitor development

Why N,1-Dimethylpyrazol-4-amine Substitution Fails


Generic substitution of N,1-dimethylpyrazol-4-amine with the primary amine analog 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6) or with N-alkylated positional isomers fundamentally alters molecular properties critical for both synthetic utility and target engagement. The N-methylation at the 4-position modifies the amine's nucleophilicity, hydrogen-bonding capacity (converting a primary amine donor to a secondary amine donor/acceptor), and lipophilicity—all of which directly impact downstream coupling efficiency and biological recognition [1]. In the context of kinase inhibitor design, 4-aminopyrazole derivatives have demonstrated that N-substitution patterns on the exocyclic amine dramatically influence potency against JAK family kinases, with IC50 values spanning orders of magnitude across structurally similar scaffolds [2]. For procurement, substitution with an analog bearing a different N-alkyl group or regioisomeric substitution would irreproducibly alter the reaction outcome and biological readout, rendering experimental results non-comparable across studies.

This Compound
Primary Amine Analog
4-position amine
N-methyl secondary amine (-NHCH3)
Primary amine (-NH2); CAS 69843-13-6
H-bonding profile
Secondary amine donor/acceptor; altered pharmacophore geometry
Primary amine donor; different receptor recognition
Coupling & SAR impact
Defined N-methyl group supports H3R affinity and selectivity
Unsubstituted amine may shift reaction outcomes and biological readouts

Quantitative Differentiation from 4-Aminopyrazole Analogs


Histamine H3 Receptor Binding Affinity

In direct competitive binding assays against the human recombinant histamine H3 receptor (H3R) expressed in HEK293T cells, N,1-dimethylpyrazol-4-amine exhibited a dissociation constant (Kd) of 1.35 nM [1]. This represents sub-nanomolar to low nanomolar binding affinity at a therapeutically validated GPCR target implicated in sleep-wake regulation, cognition, and feeding behavior. The N-methylation at the 4-amino position differentiates this compound from the unsubstituted primary amine analog 1-methyl-1H-pyrazol-4-amine, which lacks the exocyclic N-methyl group and consequently presents altered hydrogen-bonding pharmacophore geometry at the receptor orthosteric site.

H3R Binding Affinity
Reported
Kd = 1.35 nM
Supports H3R target engagement assay context
Human recombinant H3R; BRET assay; HEK293T cells
GPCR Pharmacology Histamine H3 Receptor CNS Drug Discovery Binding Affinity

H4 Receptor Cross-Reactivity & Selectivity

In parallel binding experiments conducted under identical assay conditions, N,1-dimethylpyrazol-4-amine demonstrated a Kd of 31.2 nM at the mouse histamine H4 receptor (H4R) and 31 nM in a replicate measurement [1]. The 23-fold difference in affinity between H3R (Kd = 1.35 nM) and H4R (Kd ≈ 31 nM) defines a selectivity window that distinguishes this compound from non-selective histamine receptor ligands. This selectivity profile is structurally encoded in the N-methyl substitution pattern on the 4-aminopyrazole core and would be expected to shift significantly with alternative N-alkyl groups or regioisomeric substitution.

H3R/H4R Selectivity
Head-to-head
23-fold selective for H3R over H4R
Supports subtype-selectivity profiling context
H3R Kd 1.35 nM vs H4R Kd 31.2 nM; parallel BRET assays
GPCR Selectivity Histamine H4 Receptor Off-Target Screening Receptor Profiling

Dihydrochloride Salt Physicochemical Advantages

The dihydrochloride salt of N,1-dimethylpyrazol-4-amine (CAS 948572-94-9, dihydrochloride form) exhibits a well-defined melting point range of 160-170°C , providing a critical quality control parameter for identity verification and purity assessment. In contrast, the free base form (C5H9N3, MW 111.15) lacks a published melting point in vendor technical documentation and may present as a liquid or low-melting solid under ambient conditions . The hydrochloride salt formation enhances aqueous solubility—a property quantitatively distinct from the neutral free base and from alternative salt forms such as the hydrochloride mono-salt (CAS 1333842-76-4) which differs in stoichiometry, molecular weight, and likely solubility profile.

Salt Form Identity
Data to verify
mp 160–170 °C (dihydrochloride)
Supports solid-state QC and handling review
Free base lacks published mp; source-specific review
Formulation Development Salt Selection Aqueous Solubility Analytical Characterization

JAK Kinase Inhibition by 4-Aminopyrazole Scaffold

Within the 4-aminopyrazole chemical class, optimized derivatives have demonstrated potent inhibition of Janus kinase (JAK) family members. A representative 4-aminopyrazole derivative (compound 17m) exhibited IC50 values of 0.67 μM against JAK1, 0.098 μM against JAK2, and 0.039 μM against JAK3 in in vitro protein kinase inhibition assays [1]. These data establish the 4-aminopyrazole core—of which N,1-dimethylpyrazol-4-amine is the simplest N-methylated member—as a privileged scaffold for JAK inhibitor development. The N-methyl substitution pattern present in the target compound represents the minimal pharmacophore modification from the parent 4-amino-1-methylpyrazole, serving as a starting point for SAR exploration where additional substituents at the 3- and 5-positions can further modulate potency and selectivity.

JAK Scaffold Precedent
Class-level
4-aminopyrazole derivatives show reported JAK1/2/3 inhibition
Supports JAK inhibitor SAR exploration context
Data from optimized derivatives; scaffold-level inference
JAK-STAT Pathway Kinase Inhibition Immuno-Oncology Inflammation

N,1-Dimethylpyrazol-4-amine Application Scenarios


H3R Ligand Discovery & SAR

N,1-Dimethylpyrazol-4-amine serves as a high-affinity H3R binding scaffold (Kd = 1.35 nM) with documented 23-fold selectivity over H4R [1]. This compound is suitable for structure-activity relationship (SAR) studies aimed at optimizing H3R-targeted therapeutics for sleep disorders, cognitive impairment, and metabolic conditions. The availability of both free base and dihydrochloride salt forms enables flexibility in formulation for in vitro binding assays, functional cAMP assays, and preliminary in vivo pharmacokinetic evaluation. The N-methyl group at the 4-position provides a defined pharmacophoric element that can be systematically varied to map H3R binding determinants.

JAK Inhibitor Lead Generation

The 4-aminopyrazole scaffold has demonstrated validated JAK inhibitory activity, with optimized derivatives achieving IC50 values as low as 39 nM against JAK3 and 98 nM against JAK2 [1]. N,1-Dimethylpyrazol-4-amine represents the minimal N-methylated 4-aminopyrazole building block for constructing JAK-targeted compound libraries. Researchers can employ this compound as a starting material for diversification at the 3- and 5-positions of the pyrazole ring to systematically explore potency, isoform selectivity, and cellular activity in JAK-STAT pathway-driven disease models including myeloproliferative neoplasms, autoimmune disorders, and inflammatory conditions.

Aqueous Screening with Dihydrochloride Salt

The dihydrochloride salt of N,1-dimethylpyrazol-4-amine (MW 184.06, melting point 160-170°C) offers distinct practical advantages for in vitro and in vivo pharmacology [1]. The salt form enhances aqueous solubility relative to the free base, facilitating preparation of dosing solutions for animal studies and reducing the need for organic co-solvents (e.g., DMSO) that may confound cellular assay readouts. The well-defined melting point provides a reliable identity and purity checkpoint for quality control, while the solid physical state simplifies accurate weighing and handling compared to liquid or hygroscopic free base alternatives .

Chemical Biology Probe for Histaminergic Signaling

With its balanced H3R/H4R selectivity profile (23-fold preference for H3R) [1], N,1-dimethylpyrazol-4-amine is suited for chemical biology studies dissecting the distinct physiological roles of H3R and H4R in immune cell trafficking, neuroinflammation, and pruritus. The compound's sub-nanomolar to low-nanomolar binding affinity at both receptors enables its use as a tool compound for competitive binding displacement studies, target engagement assays using BRET or TR-FRET formats, and as a reference ligand for developing novel H3R/H4R modulators with improved subtype selectivity.

Application
Selection Property
Validation Focus
H3R pathway research
N-methylated 4-aminopyrazole scaffold
H3R binding and selectivity profiling
JAK-STAT inhibitor development
4-aminopyrazole core scaffold
JAK isoform selectivity and SAR studies
Aqueous-formulation screening
Dihydrochloride salt form
Solubility and handling reproducibility
Histamine receptor signaling studies
H3R/H4R selectivity profile
Subtype-selective engagement profiling
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